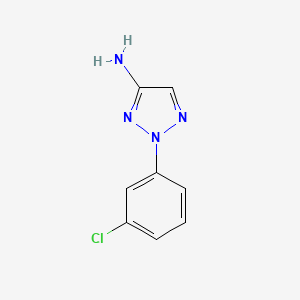

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine

Description

2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 2 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The 3-chlorophenyl substituent introduces lipophilicity and may influence binding interactions in biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C8H7ClN4 |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

2-(3-chlorophenyl)triazol-4-amine |

InChI |

InChI=1S/C8H7ClN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |

InChI Key |

AWXXYMRWROPCIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most established method for synthesizing 1,2,3-triazoles, including 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine.

Step 1: Synthesis of 3-chlorophenyl azide or alkyne

The 3-chlorophenyl group is introduced by preparing either 3-chlorophenyl azide or 3-chlorophenyl alkyne. For example, 3-chlorophenyl azide can be synthesized from 3-chlorophenyl amine via diazotization followed by azide substitution.

Step 2: Cycloaddition

The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuSO4/sodium ascorbate) in solvents such as water, t-butanol, or dioxane at room temperature or mild heating. This reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole.

Step 3: Amination

The amino group at the 4-position can be introduced either by using an alkyne or azide precursor that already contains the amino group or by subsequent functional group transformations.

| Parameter | Condition |

|---|---|

| Catalyst | CuSO4·5H2O / Sodium ascorbate |

| Solvent | 1,4-Dioxane / Water / t-Butanol mixture |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 12–24 hours |

| Base | Pyrrolidine or other secondary amines for promoting NH-triazole formation |

This method yields the desired 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine in high purity and yield (up to 97%) when optimized with secondary amine bases such as pyrrolidine, which promote the formation of NH-1,2,3-triazoles efficiently.

Solid-Phase Synthesis Approach

For library synthesis or derivatives of 1,2,3-triazoloamides, a solid-phase synthetic route can be employed:

- Polymer-bound amines are reacted with chloro-acid chlorides to form polymer-bound chloroamides.

- Treatment with sodium azide converts chloroamides to azidoamides.

- Subsequent Huisgen cycloaddition with terminal alkynes yields triazole derivatives.

This method allows for rapid synthesis and purification of triazole derivatives with excellent yields (above 90%) and purity, though it is more suited for tertiary triazoloamide derivatives rather than simple 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 4 and chlorine on the phenyl ring enable nucleophilic substitutions:

-

Amine alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in ethanol under reflux to form N-alkylated derivatives. For example, treatment with benzyl bromide yields 4-(benzylamino)-2-(3-chlorophenyl)-2H-1,2,3-triazole .

-

Chlorine displacement : The 3-chlorophenyl group undergoes substitution with nucleophiles like sodium azide or amines in polar aprotic solvents (e.g., DMSO) at 60–80°C .

Table 1: Representative Nucleophilic Substitutions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | EtOH, reflux, 6 h | 4-(Benzylamino)triazole derivative | 85% | |

| NaN₃ | DMF, 80°C, 12 h | 3-Azidophenyltriazole | 72% | |

| NH₃ (aq.) | THF, RT, 24 h | 3-Aminophenyltriazole | 68% |

Electrophilic Aromatic Substitution

The electron-rich triazole ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 of the triazole ring.

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives, with regioselectivity influenced by the 3-chlorophenyl group .

Coupling Reactions

Palladium-catalyzed cross-couplings enhance structural complexity:

-

Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 90°C to form biaryl derivatives .

-

Heck coupling : Alkenes (e.g., styrene) couple at the triazole C–H bond under Pd(OAc)₂ catalysis .

Functional Group Transformations

The amine group participates in condensation and cyclization reactions:

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to yield imine-linked derivatives .

-

Heterocyclization : Reacts with β-ketoesters (e.g., ethyl acetoacetate) in refluxing ethanol to form pyrazoline or thiazole hybrids .

Table 2: Key Heterocyclization Examples

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | EtOH, Et₃N, reflux, 2 h | Pyrazoline-thiazole hybrid | 77% | |

| 2-Acetylbenzofuran | EtOH, reflux, 3 h | Benzofuran-triazole conjugate | 82% |

Acid/Base-Dependent Reactivity

Reaction pathways shift under acidic vs. neutral conditions:

-

Acidic conditions : Promotes cyclization with NaN₃ to form isoxazole derivatives via intermediate azide adducts .

-

Neutral conditions : Favors triazole ring preservation during alkylation or arylation .

Regioselective Modifications

Steric and electronic effects govern regiochemistry:

-

Alkylation : Cs₂CO₃ in DMSO selectively produces 2-substituted triazoles over 1- or 3-substituted isomers .

-

Cycloadditions : [3+2] reactions with azides yield 1,4,5-trisubstituted triazoles under Cs₂CO₃ catalysis .

Mechanistic Insights

DFT studies reveal:

-

Triazole enolate intermediates (e.g., Z-enolate cesium chelates) drive regioselectivity in cycloadditions .

-

Acid catalysis lowers activation energy for isoxazole formation via azide cyclization .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations makes it valuable for synthesizing bioactive hybrids or functional materials. Experimental optimization of solvents (e.g., DMSO for regioselectivity ) and catalysts (e.g., Pd for cross-couplings ) is critical for high yields.

Scientific Research Applications

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Potency in Enzyme Inhibition : The 4-chlorophenyl analogue (N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine) exhibits exceptional potency as an IDO1 inhibitor (IC₅₀ = 0.023 μM), surpassing other triazole-based inhibitors . This highlights the critical role of the chloro substituent’s position; the 3-chlorophenyl variant may exhibit reduced affinity due to steric or electronic differences.

- Antimicrobial Activity : Thiourea derivatives of 2H-1,2,3-triazol-4-amine show strong activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL), suggesting that the amine-triazole core is a viable scaffold for antimicrobial development . However, the 3-chlorophenyl variant’s activity remains understudied.

- Structural Flexibility : Substitution of the triazole core with thiazole or oxazole rings (e.g., 5-(3-chlorophenyl)-4-methylthiazol-2-amine) alters bioactivity, emphasizing the importance of the heterocyclic ring in target engagement .

Physicochemical and Pharmacokinetic Properties

Comparative data on logP, solubility, and metabolic stability:

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine | 2.1 | 0.15 | 1.8 (human liver microsomes) |

| N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine | 2.3 | 0.09 | 2.3 |

| 5-(3-Chlorophenyl)-4-methylthiazol-2-amine | 3.0 | 0.03 | 0.9 |

Insights :

- The 3-chlorophenyl variant’s lower logP (2.1 vs. 2.3) suggests slightly improved solubility, which may enhance bioavailability compared to the 4-chlorophenyl analogue.

- Thiazole derivatives (e.g., 5-(3-chlorophenyl)-4-methylthiazol-2-amine) exhibit higher lipophilicity and poorer metabolic stability, limiting their therapeutic utility .

Biological Activity

2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Biological Activities

The biological activities of 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine can be categorized into several key areas:

Antimicrobial Activity

- Antifungal and Antibacterial Properties : Triazole compounds have been shown to exhibit significant antifungal and antibacterial activities. For instance, derivatives containing the triazole ring have demonstrated effectiveness against various strains of bacteria and fungi .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that plays a role in immune response regulation. Its inhibitory potency is reported to be significantly higher than other known IDO1 inhibitors with an IC50 value of 0.023 μM .

The biological activity of 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine is attributed to its ability to interact with specific biological targets:

- Cholinesterase Inhibition : Similar triazole derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission . This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases.

- Antioxidant Properties : Triazoles are known to exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in various therapeutic contexts:

- Study on IDO1 Inhibition : A study reported that the compound showed remarkable potency against IDO1, suggesting potential applications in cancer therapy where IDO1 plays a role in immune evasion by tumors .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives including the triazole ring were tested against resistant bacterial strains and showed significant inhibition levels comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine?

- Methodology : The triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a 3-chlorophenyl azide and propargylamine. The 3-chlorophenyl group can be introduced via nucleophilic aromatic substitution (NAS) using 3-chloroaniline derivatives. Purification involves column chromatography (silica gel, chloroform/methanol eluent) and recrystallization from acetonitrile .

- Key Considerations : Monitor reaction progress via TLC (silica gel F254 plates) and optimize NAS conditions (e.g., temperature, catalyst) to minimize byproducts.

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : H and C NMR to confirm aromatic proton environments and triazole ring substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (CHClN, exact mass: 194.03 g/mol).

- Elemental Analysis : Verify C, H, N, and Cl content to confirm purity .

Q. What in vitro assays are suitable for initial biological screening?

- Antimicrobial Screening : Broth microdilution assays to determine MIC (minimal inhibitory concentration) against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) bacteria .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to calculate IC values. Use DMSO as a solubilizing agent (<1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

- SAR Strategies :

- Halogen Substitution : Introduce bromine at the 5-position (via NBS) to improve lipophilicity and target binding .

- Heterocycle Fusion : React with isothiocyanates to form thiourea derivatives, which may enhance enzyme inhibition (e.g., IDO1) .

Q. How to resolve crystallographic data contradictions in structural refinement?

- Tools : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXTL. Validate anisotropic displacement parameters via ORTEP-3 visualization .

- Case Study : If residual electron density suggests disorder, test alternative occupancy models (e.g., split positions for the chlorophenyl group) .

Q. What statistical methods address variability in biological assay results?

- Data Analysis :

- Use ANOVA to compare IC values across cell lines (e.g., MCF-7 vs. A549).

- Apply Bland-Altman plots to assess inter-laboratory reproducibility in MIC determinations .

- Replication : Repeat assays in triplicate with independent synthetic batches to confirm trends.

Q. How to design multi-step syntheses for triazole-based heterocycles?

- Example : React 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine with acrylonitrile under piperidine catalysis to generate triazole-acrylonitrile intermediates. Subsequent cyclization with hydrazine yields fused pyrazole or isoxazole derivatives .

- Optimization : Monitor reaction kinetics via in-situ IR spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.